molecular formula C13H22N2O B2596441 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole CAS No. 1856096-18-8

5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole

Cat. No.: B2596441
CAS No.: 1856096-18-8
M. Wt: 222.332
InChI Key: FQSSBYCVLGKSFQ-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate then undergoes cyclization with butyl chloroacetate under basic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the cyclopentyl group, potentially yielding dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the butoxymethyl group, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammation or microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-1H-pyrazole: Lacks the butoxymethyl group, which may affect its solubility and reactivity.

    5-(methoxymethyl)-1-cyclopentyl-1H-pyrazole: Similar structure but with a methoxy group instead of a butoxy group, potentially altering its chemical properties and biological activity.

    5-(ethoxymethyl)-1-cyclopentyl-1H-pyrazole: Contains an ethoxy group, which may influence its reactivity and applications differently compared to the butoxy group.

Uniqueness

The presence of the butoxymethyl group in 5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins. This structural feature may also influence its solubility and stability, making it a unique candidate for various applications in research and industry.

Properties

IUPAC Name

5-(butoxymethyl)-1-cyclopentylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-2-3-10-16-11-13-8-9-14-15(13)12-6-4-5-7-12/h8-9,12H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSSBYCVLGKSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=NN1C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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